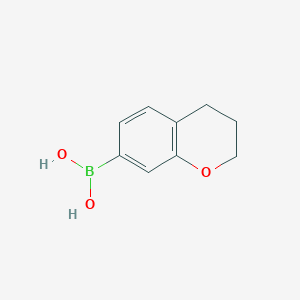

Chroman-7-ylboronic acid

Description

Properties

Molecular Formula |

C9H11BO3 |

|---|---|

Molecular Weight |

177.99 g/mol |

IUPAC Name |

3,4-dihydro-2H-chromen-7-ylboronic acid |

InChI |

InChI=1S/C9H11BO3/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6,11-12H,1-2,5H2 |

InChI Key |

MGPOHFRJVFWGRV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(CCCO2)C=C1)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Chroman 7 Ylboronic Acid and Its Derivatives

General Strategies for Organoboronic Acid Synthesis in Research Contexts

The preparation of organoboronic acids is a cornerstone of modern synthetic chemistry, largely due to their stability, low toxicity, and exceptional utility in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. nih.gov Several robust strategies have been developed for their synthesis.

One of the most traditional and widely used methods involves the reaction of a highly nucleophilic organometallic species with an electrophilic boron-containing reagent. nih.govacs.org This process typically begins with the formation of an organolithium or Grignard (organomagnesium) reagent from a corresponding aryl halide (e.g., bromo- or iodo-chroman). nih.govnih.gov This reactive intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures to form a boronate ester. nih.govmdpi.com Subsequent acidic hydrolysis releases the desired boronic acid. wikipedia.org While effective, this method's applicability can be limited by the functional group tolerance of the highly reactive organometallic intermediates. acs.org

A more recent and powerful strategy involves the direct functionalization of a carbon-hydrogen (C-H) bond, which circumvents the need to pre-functionalize the substrate with a halide. rsc.org This approach utilizes transition metal catalysts, most notably those based on iridium and rhodium, to selectively activate a C-H bond and install a boryl group. nih.govnih.gov The reaction typically employs a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), and an appropriate ligand-metal complex. nih.gov Iridium-catalyzed borylation, in particular, has become a popular method due to its often high regioselectivity, which is typically governed by steric factors, allowing for the borylation of the least hindered C-H bond on an aromatic ring. nih.govillinois.edu This method offers a more atom-economical and direct route to organoboronic esters. rsc.org

Transmetalation is a key step in many cross-coupling reactions and also serves as a basis for synthesizing boronic acids. elsevierpure.com The Miyaura borylation reaction is a prominent example, involving the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent like B₂pin₂. wikipedia.orgorganic-chemistry.org This method is highly valued for its exceptional functional group tolerance and mild reaction conditions, making it one of the most versatile and reliable methods for preparing a wide array of aryl and heteroaryl boronic esters. nih.gov Another transmetalation approach involves reacting arylsilanes or arylstannanes with boron halides (e.g., BBr₃), where the silicon or tin group is exchanged for a dihaloboryl group, which is then hydrolyzed to the boronic acid. wikipedia.orgnih.gov

| Method | Description | Key Reagents | Advantages | Limitations |

| Electrophilic Trapping | Formation of an organometallic intermediate (Grignard or organolithium) followed by reaction with a borate ester. nih.gov | Aryl Halide, Mg or n-BuLi, Trialkyl Borate | Well-established, straightforward for simple substrates. | Low functional group tolerance due to reactive intermediates. acs.org |

| C-H Borylation | Direct conversion of a C-H bond to a C-B bond using a transition metal catalyst. rsc.org | Arene, Diboron Reagent (e.g., B₂pin₂), Ir or Rh catalyst | High atom economy, avoids pre-functionalization. rsc.org | Regioselectivity can be challenging to control. |

| Transmetalation (Miyaura Borylation) | Palladium-catalyzed coupling of an aryl halide or triflate with a diboron reagent. wikipedia.org | Aryl Halide/Triflate, Diboron Reagent, Palladium Catalyst, Base | Excellent functional group tolerance, mild conditions, high reliability. nih.gov | Requires pre-functionalization of the starting material. |

Direct and Indirect Synthesis of Chroman-7-ylboronic Acid Structures

While specific literature detailing a multi-step synthesis exclusively for this compound is not extensively published, its preparation can be effectively achieved by applying the general methodologies described above to a suitable chroman precursor.

An indirect yet highly effective route involves starting with a halogenated chroman, such as 7-bromochroman (B152691). This precursor is readily accessible through standard aromatic halogenation techniques. From 7-bromochroman, the most practical and widely employed method for synthesizing the target boronic acid is the Miyaura borylation reaction. wikipedia.org This involves treating 7-bromochroman with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst [e.g., Pd(dppf)Cl₂] and a suitable base (e.g., potassium acetate). The resulting this compound pinacol (B44631) ester can then be hydrolyzed under acidic conditions to yield the final this compound. This palladium-catalyzed approach is generally preferred due to its superior functional group compatibility and high yields. nih.gov

Advanced Synthetic Transformations for Chroman-Boronic Systems

Chroman-boronic systems are valuable intermediates for constructing more complex molecules, particularly through cross-coupling reactions. Nickel catalysis has emerged as a powerful tool for these transformations, often providing unique reactivity compared to palladium.

Research has demonstrated the utility of nickel catalysis in coupling reactions involving chroman and chromene frameworks. A notable example is the nickel-catalyzed cross-coupling of chromene acetals with various boronic acids. organic-chemistry.orgsigmaaldrich.com This protocol utilizes an inexpensive nickel catalyst, such as a combination of Ni(cod)₂ and a phosphine (B1218219) ligand, to achieve C(sp³)–C bond formation under base-free conditions. organic-chemistry.org The reaction activates a C(sp³)–O bond in the chromene acetal (B89532) for coupling with an aryl or heteroaryl boronic acid. sigmaaldrich.com

This methodology offers a modular and highly efficient route to 2-substituted-2H-chromenes, tolerating a wide range of functional groups on the boronic acid partner, including methoxy (B1213986), fluoro, and chloro substituents. organic-chemistry.org The reaction proceeds under mild conditions, and its efficiency has been demonstrated across a variety of substrates, with reported yields often exceeding 70%.

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-2H-chromene | 97 |

| 2 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-2H-chromene | 95 |

| 3 | Phenylboronic acid | 2-Phenyl-2H-chromene | 91 |

| 4 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-2H-chromene | 88 |

| 5 | 2-Methylphenylboronic acid | 2-(o-Tolyl)-2H-chromene | 71 |

Table based on reported yields for the nickel-catalyzed cross-coupling of 2-ethoxy-2H-chromene with various aryl boronic acids. organic-chemistry.org

This type of transformation highlights the synthetic potential of combining chroman-like structures with boronic acids using advanced nickel catalysis, enabling the late-stage functionalization and diversification of these important heterocyclic systems. organic-chemistry.org

Copper-Catalyzed Borylation Strategies

The introduction of a boronic acid moiety onto a chroman scaffold can be effectively achieved through cross-coupling reactions, with copper-catalyzed methods offering a cost-effective and environmentally benign alternative to palladium-based systems. chinayyhg.com These strategies typically involve the reaction of a chroman precursor, such as 7-halochroman (e.g., 7-bromochroman or 7-iodochroman), with a diboron reagent.

Copper(I) catalysts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are commonly employed. chinayyhg.comnih.gov The reaction mechanism is believed to proceed through the formation of a copper-boryl intermediate. chinayyhg.comresearchgate.net This intermediate can then react with the aryl halide in a process suggested to be a σ-bond metathesis to generate the aryl boronate product and a copper halide species, which re-enters the catalytic cycle. researchgate.net Alternatively, an oxidative addition/reductive elimination pathway may be operative. chinayyhg.com

A key advantage of copper catalysis is the ability to borylate a wide range of aryl chlorides, which are often more accessible and less expensive than the corresponding bromides or iodides. rsc.org The use of N-heterocyclic carbene (NHC) ligands can stabilize the copper catalyst and facilitate the borylation of even challenging substrates. rsc.org These methods exhibit broad functional group tolerance, making them suitable for complex molecule synthesis. rsc.org While direct C-H borylation of arenes is an emerging field, copper-catalyzed C-H functionalization offers a potential pathway, though its application to the specific regioselective borylation of the chroman-7-position would require directing group assistance or inherent electronic preference. rsc.org

Below is a table summarizing typical conditions for copper-catalyzed borylation of aryl halides, which are applicable for the synthesis of this compound derivatives.

| Catalyst | Ligand | Boron Reagent | Base | Solvent | Substrate Scope |

|---|---|---|---|---|---|

| CuI or CuBr | None or PBu₃ | Bis(pinacolato)diboron (B₂pin₂) | KOtBu or NaH | THF or DMF | Aryl Iodides, Electron-Rich Aryl Bromides. chinayyhg.comresearchgate.net |

| NHC-Cu Complex | N-Heterocyclic Carbene (NHC) | Bis(pinacolato)diboron (B₂pin₂) | KOtBu | Dioxane | Wide range of Aryl Chlorides, Bromides, and Iodides. rsc.org |

| CuI | None | (pin)B–B(dan) | K₃PO₄ | Toluene | Aryl and Alkenyl Halides. rsc.org |

Asymmetric Synthesis and Stereoselective Functionalization

Asymmetric synthesis related to this compound primarily focuses on establishing chirality on the chroman ring itself, typically at the C2, C3, or C4 positions. The boronic acid at the C7 position does not introduce a chiral center but acts as a functional handle on an already chiral or prochiral scaffold. Numerous organocatalytic and transition-metal-catalyzed methods have been developed to construct chiral chroman cores with high enantioselectivity. rsc.orgacs.orgchemrxiv.org

One prominent strategy is the organocatalytic domino reaction, such as an oxa-Michael-nitro-Michael sequence, which can produce polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. rsc.orgnih.govresearchgate.net Similarly, asymmetric 1,6-addition reactions catalyzed by chiral secondary amines can provide rapid access to complex chiral chromans. rsc.org Transition metal catalysis, including methods catalyzed by nickel, palladium, or copper, has also proven effective for the enantioselective synthesis of chroman derivatives. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.net For instance, the Pd-catalyzed asymmetric allylic alkylation (AAA) of phenol (B47542) allyl carbonates is a powerful strategy for constructing the allylic C-O bond to yield chiral chromans with up to 98% ee. acs.org

Once a chiral chroman scaffold is obtained, subsequent borylation at the 7-position would yield a chiral this compound derivative. The term "stereoselective functionalization" in this context refers to reactions of the boronic ester moiety that proceed while preserving the existing stereochemistry of the chroman ring. rsc.org Transformations of the C-B bond, such as oxidation to a hydroxyl group or amination to an amino group, can occur without affecting remote stereocenters on the heterocyclic ring. rsc.org

The following table highlights selected asymmetric strategies for synthesizing the chiral chroman framework.

| Method | Catalyst/Reagent | Key Transformation | Stereoselectivity |

|---|---|---|---|

| Domino Reaction | Quinine-derived squaramide | oxa-Michael-nitro-Michael | Up to 99% ee, >20:1 dr. nih.govresearchgate.net |

| Asymmetric Allylic Alkylation (AAA) | Palladium complex with chiral ligand | Intramolecular C-O bond formation | Up to 98% ee. acs.org |

| Reductive Cyclization | Nickel complex with (R)-AntPhos | Intramolecular cyclization of alkynones | >99:1 er, >99 E/Z. chemrxiv.orgchemrxiv.org |

| Double 1,6-Addition | Jørgensen–Hayashi organocatalyst | Cascade oxa-Michael/dienamine addition | >99% ee. rsc.org |

Derivatization and Functionalization Strategies for this compound

This compound is a versatile synthetic intermediate, primarily due to the wide range of transformations available for the C-B bond. The most prominent application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. libretexts.orgnih.gov In this palladium-catalyzed reaction, the chroman-7-yl moiety can be coupled with a variety of organic halides or triflates (aryl, heteroaryl, vinyl) to construct biaryl or other conjugated systems. libretexts.orgresearchgate.net This reaction is fundamental in medicinal chemistry and materials science for assembling complex molecular architectures. researchgate.net

Beyond C-C bond formation, the boronic acid group can be transformed into various other functionalities. This versatility allows for late-stage diversification of the chroman scaffold.

C-O Bond Formation: Oxidation of the boronic acid, typically with an oxidant like hydrogen peroxide under basic conditions, stereospecifically converts the C-B bond into a C-O bond, yielding 7-hydroxychroman. rsc.org

C-N Bond Formation: The boronic acid can be converted into a primary aniline (B41778) (7-aminochroman) using electrophilic amination reagents such as O-(diphenylphosphinyl)hydroxylamine (DPPH) or N-Boc-O-tosylhydroxylamine under mild, metal-free conditions. acs.orgnih.govbohrium.com This transformation is tolerant of many functional groups and is effective for both electron-rich and electron-deficient aryl boronic acids. nih.govresearchgate.net

C-Halogen Bond Formation: The boronic acid can be converted to the corresponding aryl halide (e.g., 7-bromo- or 7-iodochroman) using reagents like copper(II) bromide or N-iodosuccinimide.

The following table summarizes key derivatization reactions for an aryl boronic acid like this compound.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Suzuki-Miyaura Coupling | Ar-X, Pd catalyst, Base | Biaryl (Ar-Chroman). libretexts.org |

| Oxidation | H₂O₂, NaOH | Phenol (-OH). rsc.org |

| Amination | DPPH or TsONHBoc | Aniline (-NH₂). acs.orgbohrium.com |

| Halogenation | CuBr₂ or NIS | Aryl Halide (-Br, -I) |

Utilization of Protected Boronic Acid Forms in Complex Synthesis

In multi-step organic synthesis, free boronic acids can be problematic due to their propensity for dehydration to form cyclic boroxine (B1236090) trimers, potential instability under certain reaction conditions (e.g., acidic or oxidative), and cumbersome purification. chem-station.comnih.gov To overcome these limitations, the boronic acid moiety is often "protected" in a more stable form, most commonly as a boronic ester. acs.org This strategy allows the boron functionality to be carried through multiple synthetic steps that would otherwise be incompatible with the free acid. nih.gov

The most widely used protecting group is the pinacol ester (forming a pinacolborane or Bpin derivative). chem-station.com Pinacol esters are generally stable to silica (B1680970) gel chromatography, air, and moisture, yet are sufficiently reactive to participate directly in cross-coupling reactions without a separate deprotection step. chem-station.comacs.org They can be formed by esterification of the boronic acid with pinacol or synthesized directly via Miyaura or Hartwig borylation reactions. chem-station.comescholarship.org

For enhanced stability, particularly for iterative cross-coupling strategies where a boronic acid must survive a previous coupling reaction, more robust protecting groups are employed. nih.govacs.org The N-methyliminodiacetic acid (MIDA) boronate is a prominent example. acs.orgresearchgate.net MIDA boronates are exceptionally stable crystalline solids that are compatible with a wide range of reagents and are unreactive in Suzuki-Miyaura coupling. nih.govresearchgate.net The free boronic acid can be readily regenerated when needed by mild aqueous base treatment. nih.gov Other stable forms include diaminonaphthalene (dan) protected boronates and trifluoroborate salts, which also render the boron unreactive toward cross-coupling. acs.orggoogle.com

The choice of protecting group allows for precise control over the reactivity of the boron atom, enabling complex and sequential synthetic operations on the chroman scaffold. acs.org

| Protected Form | Key Features | Stability | Deprotection Conditions |

|---|---|---|---|

| Pinacol Ester (-Bpin) | Most common; compatible with chromatography and direct coupling. chem-station.com | Moderately high; stable to air and moisture. | Often not required; can be hydrolyzed with acid or via trifluoroborate. chem-station.com |

| MIDA Boronate (-BMIDA) | Highly stable; crystalline; used for iterative cross-coupling. researchgate.net | Very high; stable to chromatography, oxidation, reduction. nih.govacs.org | Mild aqueous base (e.g., NaOH, NaHCO₃). nih.gov |

| Trifluoroborate Salt (-BF₃K) | Bench-stable, crystalline solids. acs.org | High; incompatible with chromatography. google.com | Aqueous acid is required to hydrolyze to the boronic acid for coupling. acs.org |

Applications of Chroman 7 Ylboronic Acid in Organic Synthesis Research

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, conducted in the presence of a base. musechem.comwikipedia.orgnih.gov This methodology is widely employed for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and environmental compatibility of its boronic acid reagents. wwjmrd.comdigitellinc.com The general catalytic cycle, which Chroman-7-ylboronic acid follows, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.comchemrxiv.org

The catalytic cycle of the Suzuki-Miyaura reaction is initiated by a catalytically active Pd(0) species, which is central to the bond-forming process. wwjmrd.comyonedalabs.com This cycle is a well-studied sequence of elementary steps that collectively result in the formation of a new carbon-carbon bond and the regeneration of the active catalyst. libretexts.org

The first and often rate-determining step of the catalytic cycle is the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. wikipedia.orglibretexts.orgchemrxiv.org This process involves the insertion of the palladium atom into the carbon-halogen bond, which oxidizes the metal center from Pd(0) to Pd(II) and forms a square planar organopalladium(II) complex. libretexts.orgyonedalabs.com The reactivity of the organic halide is highly dependent on the nature of the leaving group (X), with the general trend being I > Br > OTf >> Cl. libretexts.org Aryl halides featuring electron-withdrawing groups tend to exhibit enhanced reactivity in this step. yonedalabs.com The oxidative addition typically proceeds with retention of stereochemistry for vinyl halides. wikipedia.org The initial product is a cis-organopalladium complex, which often rapidly isomerizes to the more stable trans-isomer. wikipedia.orglibretexts.org

Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic group from the boron atom of this compound to the Pd(II) center. libretexts.orgchemrxiv.org This step requires the presence of a base, which activates the boronic acid by converting it into a more nucleophilic boronate species. wikipedia.orgwwjmrd.com This boronate then reacts with the Pd(II) complex. chemrxiv.org

Two primary pathways for transmetalation are generally considered:

The Boronate Pathway: The base reacts with the boronic acid to form a trihydroxyborate, which then reacts with the trans-[ArPd(X)L₂] complex. illinois.edu

The Hydroxide (B78521) Pathway: The halide ligand on the palladium complex is replaced by a hydroxide ion from the base, forming a palladium-hydroxo complex. This complex then reacts with the neutral boronic acid. researchgate.net

The transmetalation step results in a new diorganopalladium(II) complex where both the chroman moiety and the organic group from the halide are attached to the palladium center. yonedalabs.com This step, like oxidative addition, retains the stereochemistry of the reactants. libretexts.org

The final step of the catalytic cycle is reductive elimination, which leads to the formation of the desired cross-coupled product and regenerates the Pd(0) catalyst. musechem.comlibretexts.org For this step to occur, the diorganopalladium(II) complex must adopt a cis-conformation, so the trans-isomer formed during the cycle must first isomerize. yonedalabs.comresearchgate.net The two organic groups are then eliminated from the palladium center, forming a new carbon-carbon single bond. libretexts.org This process reduces the palladium from Pd(II) back to Pd(0), allowing it to re-enter the catalytic cycle. yonedalabs.com Kinetic studies have confirmed that this step is an intramolecular process that proceeds via first-order kinetics. libretexts.org

The success of the Suzuki-Miyaura coupling of this compound hinges on the appropriate selection of the catalyst system, which includes the metal center and its coordinating ligands.

Palladium Catalysts: Palladium is the most common metal used for Suzuki-Miyaura reactions. libretexts.org Simple catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand are frequently employed. musechem.comacs.org For challenging substrates, including electron-rich or sterically hindered partners, the design of the ligand is critical. Electron-rich and bulky phosphine ligands, such as trialkylphosphines (e.g., P(t-Bu)₃) and biarylphosphines (e.g., SPhos, XPhos), are particularly effective. libretexts.orgresearchgate.net These ligands promote the oxidative addition step and facilitate the final reductive elimination. wikipedia.orglibretexts.org N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands that can enhance catalyst stability and activity. wikipedia.org

Nickel Catalysts: Nickel-based catalysts have gained significant attention as a more cost-effective and earth-abundant alternative to palladium. nih.gov Nickel catalysts are particularly advantageous for coupling unreactive electrophiles, such as aryl chlorides and sulfonates, often without the need for specialized ligands. nih.gov Commercially available precatalysts like NiCl₂(PCy₃)₂ can effectively catalyze the coupling of aryl halides with arylboronic acids, including heterocyclic partners. nih.gov Nickel systems can sometimes offer different reactivity and selectivity compared to palladium, expanding the synthetic utility of the Suzuki-Miyaura reaction. organic-chemistry.org

The table below summarizes general features of ligands used in these catalyst systems.

| Ligand Type | General Characteristics | Role in Catalytic Cycle |

| Triphenylphosphine (PPh₃) | The earliest and most common monodentate phosphine ligand. | Generally effective for a wide range of substrates. |

| Bulky, Electron-Rich Phosphines | Increase electron density on the metal and provide steric bulk (e.g., PCy₃, P(t-Bu)₃, SPhos, XPhos). | Facilitate oxidative addition of less reactive halides (e.g., chlorides) and promote reductive elimination. wikipedia.orglibretexts.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, more electron-rich and often bulkier than phosphines. | Form stable catalyst complexes, useful for challenging couplings. wikipedia.org |

| Bidentate Phosphines | Ligands that can chelate to the metal center (e.g., dppf). | Can influence catalyst stability and selectivity. |

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and high functional group tolerance, making it a powerful tool for late-stage functionalization in complex molecule synthesis. illinois.edusandiego.edu

Electrophilic Partners: A wide range of organic electrophiles can be coupled with this compound. The reactivity order for aryl halides is generally I > Br > Cl. libretexts.org While aryl iodides and bromides are common substrates, significant advancements in ligand design have enabled the efficient coupling of the less reactive and more affordable aryl chlorides. researchgate.net Vinyl halides and triflates are also excellent coupling partners. libretexts.org The reaction tolerates a diverse array of substituents on the electrophile, including both electron-donating and electron-withdrawing groups. researchgate.netlakeheadu.ca

Functional Group Tolerance: One of the key advantages of the Suzuki-Miyaura reaction is its compatibility with a wide variety of functional groups that would be incompatible with more reactive organometallic reagents like Grignard or organolithium reagents. sandiego.edu This tolerance is due to the mild reaction conditions and the stability of boronic acids in aqueous and aerobic environments. Functional groups that are generally well-tolerated include:

Aldehydes

Ketones

Esters

Amides

Nitriles

Nitro groups

Ethers

Protected amines and alcohols

However, certain substrates can be challenging. For instance, some unprotected nitrogen-containing heterocycles can inhibit the catalyst. nih.gov Similarly, boronic acids that are prone to protodeboronation (cleavage of the C-B bond by a proton source) under basic conditions, such as some five-membered 2-heteroaromatic boronic acids, can be problematic and may require carefully optimized conditions or the use of more stable boronic esters. nih.gov

The table below outlines the general reactivity of various electrophiles in Suzuki-Miyaura couplings.

| Electrophile Class | Leaving Group (X) | General Reactivity | Typical Conditions |

| Aryl Halides | -I | High | Mild conditions, broad ligand choice. |

| -Br | Good | Standard conditions, often requires phosphine ligands. | |

| -Cl | Low | Requires bulky, electron-rich ligands and often stronger bases or higher temperatures. libretexts.org | |

| Aryl Triflates | -OTf | Good | Reactivity is comparable to or better than aryl bromides. libretexts.org |

| Vinyl Halides | -Br, -I | High | Reaction proceeds with retention of stereochemistry. wikipedia.org |

DNA-Compatible Cross-Coupling Methodologies for Chroman-Based Structures

The advent of DNA-Encoded Libraries (DELs) has revolutionized drug discovery by enabling the synthesis and screening of billions of compounds. pharmaron.comnih.gov A key to the success of DEL technology is the development of robust and DNA-compatible chemical reactions. Among these, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for creating carbon-carbon bonds. nih.govnih.gov This reaction is particularly valuable for the synthesis of diverse molecular scaffolds, such as those incorporating the chroman moiety.

Recent advancements have focused on adapting the Suzuki-Miyaura cross-coupling for use with DNA-conjugated substrates. nih.govfrontiersin.org These methods typically employ water-soluble palladium catalysts and ligands to ensure the stability of the DNA tag under the reaction conditions. nih.govfrontiersin.org For instance, a highly efficient method utilizes a Na2PdCl4/sSPhos catalytic system in an aqueous-organic solvent mixture at a mild temperature of 37°C. nih.govnih.gov This protocol has demonstrated broad substrate scope, tolerating a variety of functional groups on both the DNA-conjugated aryl iodide and the boronic acid coupling partner. nih.govnih.gov

The compatibility of these conditions with a wide range of (hetero)aryl boronic acids suggests the feasibility of incorporating chroman-based structures into DELs. nih.govfrontiersin.org Specifically, this compound could serve as a key building block in these syntheses. By reacting DNA-tagged aryl halides with this compound under these optimized, mild conditions, vast libraries of chroman-containing compounds could be generated for subsequent screening against biological targets. The orthogonality of this approach with traditional aryl halide-based cross-coupling methods further expands the potential for creating complex and diverse molecular architectures within DELs.

Table 1: Representative Conditions for DNA-Compatible Suzuki-Miyaura Cross-Coupling

| Parameter | Condition |

| DNA-conjugated Substrate | Aryl iodide |

| Boronic Acid | 200 equivalents |

| Palladium Source | 20 equivalents Na2PdCl4 |

| Ligand | 40 equivalents sSPhos |

| Base | K2CO3 |

| Solvent | H2O:Acetonitrile (4:1) or H2O:1,4-dioxane (4:1) |

| Temperature | 37°C |

| Reaction Time | 28 hours |

| Data sourced from Frontiers in Chemistry and Molecules. frontiersin.org |

Other Cross-Coupling and Coupling Reactions Involving this compound

Chan-Lam Coupling Variants

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or an alcohol. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can be performed at room temperature and is open to the air, offering a milder alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgnrochemistry.com The versatility of the Chan-Lam coupling extends to a wide array of N-H and O-H containing substrates, including phenols, anilines, amides, and carbamates. organic-chemistry.org

The reaction mechanism is thought to involve the formation of a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired aryl ether or aryl amine, respectively. wikipedia.org The catalytic cycle is completed by the reoxidation of Cu(I) to Cu(II) by an oxidant, often oxygen from the air. nrochemistry.com

Given the broad substrate scope of the Chan-Lam coupling, this compound is a prime candidate for this transformation. It can be envisaged to react with a diverse range of amines and alcohols to generate novel chroman-based ethers and amines. These products could be of significant interest in medicinal chemistry due to the prevalence of the chroman scaffold in biologically active molecules.

Table 2: General Parameters for Chan-Lam Coupling Reactions

| Component | Examples |

| Copper Source | Cu(OAc)2, Cu(OTf)2, CuCl2 |

| Base | Pyridine, Et3N, K2CO3 |

| Solvent | CH2Cl2, MeOH, THF |

| Temperature | Room Temperature to 100°C |

| Data sourced from the Organic Chemistry Portal and NROChemistry. organic-chemistry.orgnrochemistry.com |

Liebeskind-Srogl Coupling Investigations

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms a new carbon-carbon bond between a thioester and a boronic acid, catalyzed by a metal complex. wikipedia.org This reaction is particularly noteworthy for its ability to proceed under neutral conditions, which makes it suitable for substrates that are sensitive to basic environments. organic-chemistry.org The original protocol utilized a catalytic amount of palladium(0) and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.orgorganic-chemistry.org

The reaction has seen several generations of development. The second generation rendered the reaction catalytic in copper by using an additional equivalent of the boronic acid under aerobic conditions, eliminating the need for palladium. wikipedia.org The third generation further refined the process to be catalytic in copper while using only one equivalent of the boronic acid, often under microwave irradiation. wikipedia.org

The Liebeskind-Srogl coupling offers a powerful method for the synthesis of ketones. chem-station.comnih.gov In the context of chroman chemistry, this compound could be coupled with various thioesters to produce 7-acylchroman derivatives. This would provide a direct route to a class of compounds that could serve as valuable intermediates in the synthesis of more complex molecules. The mild, neutral conditions of the Liebeskind-Srogl coupling would be particularly beneficial for preserving the integrity of the chroman ring system during the transformation.

Table 3: Key Components of the First-Generation Liebeskind-Srogl Coupling

| Component | Role | Example |

| Palladium Catalyst | Catalytic | Pd(0) |

| Ligand | Ligand for Palladium | Tris(2-furyl)phosphine (TFP) |

| Copper Reagent | Co-metal catalyst (stoichiometric) | Copper(I) thiophene-2-carboxylate (CuTC) |

| Substrates | Thioester and Boronic Acid | S-phenylthiobenzoate and Phenylboronic acid |

| Data sourced from Wikipedia and the Organic Chemistry Portal. wikipedia.orgorganic-chemistry.org |

Buchwald-Hartwig Cross-Coupling Applications

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org The development of various generations of catalysts, particularly those employing bulky, electron-rich phosphine ligands, has significantly expanded the utility of this reaction. youtube.com

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to afford the aryl amine product. wikipedia.org

While the Buchwald-Hartwig reaction typically involves the coupling of an amine with an aryl halide, the versatility of this chemistry extends to chroman-based structures. For instance, brominated chroman derivatives can be effectively aminated using this methodology. researchgate.net This allows for the introduction of a wide variety of primary and secondary amines at specific positions on the chroman scaffold. Although this compound is not a direct substrate for the standard Buchwald-Hartwig amination, its derivatives, such as 7-bromochroman (B152691), are excellent candidates for this transformation. The resulting 7-aminochroman derivatives are valuable building blocks for the synthesis of biologically active compounds.

Table 4: Evolution of Catalyst Systems in Buchwald-Hartwig Amination

| Catalyst Generation | Ligand Type | Typical Substrates |

| First Generation | Basic Triarylphosphines | Aryl iodides and bromides with secondary amines |

| Second Generation | Bulky, Electron-Rich Phosphines (e.g., BINAP, DPPF) | Aryl iodides, bromides, and triflates with primary and secondary amines |

| Third Generation | Sterically Hindered Biaryl Phosphines (e.g., XPhos, SPhos) | Aryl chlorides and a broader range of amines |

| Data sourced from Wikipedia and other organic chemistry resources. wikipedia.orgyoutube.com |

Boric Acid-Catalyzed Amide Bond Formation with Chroman Derivatives

The formation of amide bonds is a fundamental transformation in organic chemistry, particularly in the synthesis of peptides and pharmaceuticals. galchimia.com Traditional methods often require the use of coupling reagents or the conversion of carboxylic acids to more reactive derivatives, which can lead to issues with atom economy and waste generation. orgsyn.org In recent years, the direct amidation of carboxylic acids with amines, catalyzed by boric acid, has gained prominence as a greener and more efficient alternative. galchimia.comorgsyn.org

Boric acid is an inexpensive, readily available, and environmentally benign catalyst for this transformation. orgsyn.org The mechanism is believed to involve the formation of an acylborate intermediate, which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. nih.gov This method has been successfully applied to the synthesis of a variety of amides, including active pharmaceutical ingredients, and is noted for its chemoselectivity and preservation of stereochemical integrity. orgsyn.orgsemanticscholar.org

While direct examples involving chroman carboxylic acids are not prevalent in the literature, the general applicability of boric acid-catalyzed amidation suggests its utility in this context. A chroman derivative bearing a carboxylic acid at the 7-position, which could potentially be synthesized from this compound, would be a suitable substrate for this reaction. Coupling of this chroman carboxylic acid with various amines under boric acid catalysis would provide a straightforward and environmentally friendly route to a library of chroman-7-carboxamides.

Table 5: Advantages of Boric Acid-Catalyzed Amidation

| Feature | Description |

| Catalyst | Inexpensive and readily available boric acid |

| Environmental Impact | Considered a "green" chemical process |

| Selectivity | High chemoselectivity for primary amines in the presence of secondary amines |

| Stereochemistry | Preservation of stereogenic centers |

| Atom Economy | High, as it avoids the use of stoichiometric activating agents |

| Data sourced from Organic Syntheses and GalChimia. galchimia.comorgsyn.org |

Nucleophilic Addition Reactions in this compound Chemistry

Boronic acids and their derivatives are not only important in cross-coupling reactions but can also participate in nucleophilic addition reactions to carbonyl compounds and imines. researchgate.net A notable example is the Petasis-borono Mannich reaction, a multicomponent reaction between a boronic acid, an amine, and a carbonyl compound to form α-amino acids or their derivatives. researchgate.net

In some instances, boronic esters can be activated by a Lewis base to form a nucleophilic boronate intermediate. nih.govnih.gov This "ate" complex is then capable of adding to electrophiles such as aldehydes and activated ketones. nih.govnih.gov For example, the addition of benzylboronic acid pinacol (B44631) ester to trifluoromethyl ketones has been achieved in good yields, with the reaction being enhanced by the addition of DABCO as a Lewis base. nih.govnih.gov

The application of these nucleophilic addition reactions to this compound opens up possibilities for the synthesis of novel chroman derivatives. For instance, this compound could potentially be used in a Petasis-type reaction with an amine and a carbonyl compound to generate chroman-containing amino acids. Alternatively, after conversion to its pinacol ester, this compound could be activated by a Lewis base and added to various electrophiles. This would allow for the formation of a new carbon-carbon bond at the 7-position of the chroman ring, leading to the synthesis of chroman-substituted alcohols or other functionalized molecules.

Table 6: General Scheme of Lewis Base-Activated Boronic Ester Addition

| Reactant 1 | Reactant 2 | Activator | Product |

| Benzylboronic acid pinacol ester | Trifluoromethyl ketone | DABCO | Trifluoromethyl alcohol derivative |

| Alkylboronic ester | Aldehyde | Lewis Base | Secondary alcohol |

| Alkylboronic ester | Imine | Lewis Base | Amine |

| Data sourced from Tetrahedron Letters and other research articles. nih.govnih.gov |

Chroman 7 Ylboronic Acid in Chemical Biology Research

Development of Molecular Probes for Reactive Species Detection

The unique chemical properties of the boronic acid group attached to a chroman scaffold have been instrumental in the development of sophisticated molecular probes. These tools are designed for the selective detection and quantification of various reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key players in numerous physiological and pathological processes. The core principle behind these probes is the oxidant-mediated conversion of the boronic acid moiety into a hydroxyl group, a transformation that can be coupled to a change in fluorescence or other detectable signals.

Boronate-Based Probes for Peroxynitrite Detection and Quantification

Boronate-based probes have emerged as highly effective tools for the detection and quantification of peroxynitrite (ONOO⁻), a potent and cytotoxic RNS implicated in a range of diseases. nih.gov The reaction between arylboronates and peroxynitrite is remarkably fast and stoichiometric, making it an ideal basis for probe design. nih.gov Studies have shown that the second-order rate constant for the reaction of 4-acetylphenylboronic acid with peroxynitrite is approximately 1.6 x 10⁶ M⁻¹s⁻¹, which is significantly faster than its reaction with other reactive species like hydrogen peroxide or hypochlorous acid. nih.gov This high reactivity and selectivity are crucial for accurately monitoring peroxynitrite in complex biological systems.

One notable example is coumarin-7-boronic acid (CBA), which reacts rapidly with peroxynitrite to produce the highly fluorescent 7-hydroxycoumarin. nih.gov This reaction has been utilized to monitor the real-time generation of peroxynitrite in activated macrophages. nih.gov More recently, researchers have developed novel boronate probes based on different fluorophores to enhance detection capabilities. For instance, a probe utilizing a 3-(2-benzothiazolyl)-7-coumarin boronic acid pinacol (B44631) ester (BC-BE) has been synthesized. mdpi.com In aqueous solutions, BC-BE hydrolyzes to its active boronic acid form, BC-BA, which then reacts swiftly with peroxynitrite to yield the fluorescent product 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH). mdpi.comnih.gov This probe demonstrates high stability and a rapid response time, making it a promising tool for biological applications. mdpi.comnih.gov

The development of these probes has been critical in confirming the involvement of peroxynitrite in various toxicological and pathological processes. nih.gov The ability to directly and rapidly detect peroxynitrite provides a significant advantage in understanding the mechanisms of drug toxicity and various diseases where this reactive species plays a role. nih.gov

| Probe | Reactive Species | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Feature |

|---|---|---|---|

| 4-acetylphenylboronic acid | Peroxynitrite (ONOO⁻) | 1.6 x 10⁶ | High reactivity and selectivity for peroxynitrite. nih.gov |

| Coumarin-7-boronic acid (CBA) | Peroxynitrite (ONOO⁻) | Not specified | Forms highly fluorescent 7-hydroxycoumarin upon reaction. nih.gov |

| 3-(2-benzothiazolyl)-7-coumarin boronic acid (BC-BA) | Peroxynitrite (ONOO⁻) | Not specified | Rapid reaction to form the fluorescent product BC-OH. mdpi.comnih.gov |

Detection of Hypochlorous Acid and Hydrogen Peroxide

In addition to peroxynitrite, boronate-based probes have been successfully employed for the detection of other biologically relevant oxidants, including hypochlorous acid (HOCl) and hydrogen peroxide (H₂O₂). acs.orgfrontiersin.org The underlying principle remains the same: the oxidative conversion of the boronic acid to a phenol (B47542), which can be monitored through changes in fluorescence. nih.gov

Arylboronates react stoichiometrically with hypochlorous acid to yield phenolic products. frontiersin.org This reaction has been harnessed to develop probes for monitoring HOCl. For example, the 3-(2-benzothiazolyl)-7-coumarin boronic acid (BC-BA) probe, in addition to detecting peroxynitrite, also reacts with HOCl to form the fluorescent BC-OH. mdpi.com Further reaction of BC-OH with excess HOCl can lead to a chlorinated phenolic product, which could potentially serve as a specific marker for HOCl detection. mdpi.com

The detection of hydrogen peroxide using boronate probes has also been extensively studied. nih.gov While the reaction of boronates with H₂O₂ is generally slower than with peroxynitrite, it is still a viable method for H₂O₂ detection, particularly at concentrations relevant to oxidative stress. nih.govnih.gov The fluorescein-based diboronate probe, PF1, was an early example that demonstrated the ability to image changes in H₂O₂ levels in living cells. nih.gov More recent developments have focused on improving the sensitivity and response time of H₂O₂ probes. For instance, borinic acids have been explored as an alternative to boronic acids, showing a significantly faster reaction rate with H₂O₂. nih.govresearchgate.net

Mechanistic Studies of Oxidant-Sensitive Boronates

The fundamental reaction enabling the function of these molecular probes is the oxidative deboronation of the arylboronic acid. This process involves the conversion of the boronic acid group to a hydroxyl group, effectively transforming the probe from a non-fluorescent or weakly fluorescent state to a highly fluorescent one. frontiersin.orgnih.gov The mechanism involves the nucleophilic attack of the oxidant on the electron-deficient boron atom. nih.gov

For hydrogen peroxide, the reaction proceeds through the formation of a boronate-peroxide intermediate, which then undergoes rearrangement to yield the corresponding phenol. rsc.org The rate of this reaction is influenced by the electronic properties of the aryl substituent and the pH of the medium. pnas.org Electron-donating groups on the aromatic ring can increase the rate of oxidation, while electron-withdrawing groups can decrease it. pnas.org

In the case of peroxynitrite, the reaction is significantly faster due to the higher nucleophilicity of the peroxynitrite anion. nih.gov The direct oxidation of the boronate by peroxynitrite leads to the formation of the stable hydroxy derivative as the major product. nih.gov This rapid and direct reaction is a key factor in the high selectivity of boronate probes for peroxynitrite over other reactive oxygen species. nih.gov

| Boronate Probe | Oxidant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| 4-acetylphenylboronic acid | Peroxynitrite (ONOO⁻) | 1.6 x 10⁶ | nih.gov |

| Hypochlorous acid (HOCl) | 6.2 x 10³ | nih.gov | |

| Hydrogen peroxide (H₂O₂) | 2.2 | nih.gov |

Fluorescent Probe Design and Optimization for Chroman-Boronic Acids

The design of effective fluorescent probes based on chroman-boronic acids involves careful consideration of the fluorophore, the linker, and the boronic acid trigger. The coumarin (B35378) scaffold, a key component of the chroman structure, is a popular choice for fluorophores due to its high fluorescence quantum yield and tunable emission properties. nih.gov By modifying the substituents on the coumarin ring, the emission wavelength can be finely tuned. publish.csiro.au

Optimization strategies often focus on improving the photophysical properties of the probe, such as increasing the fluorescence quantum yield, shifting the emission to longer wavelengths to minimize background fluorescence, and enhancing the "off-on" fluorescence ratio. mdpi.comresearchgate.net For example, introducing a benzothiazole (B30560) group at the 3-position of the coumarin ring in the BC-BA probe results in a red-shifted fluorescence and a higher quantum yield compared to the simpler coumarin-7-boronic acid. mdpi.com

Another important aspect of probe design is cellular uptake and localization. By modifying the lipophilicity of the probe, it is possible to target specific cellular compartments. mdpi.com For instance, the increased lipophilicity of the BC-BA probe compared to CBA may improve its cellular uptake. mdpi.com Furthermore, the incorporation of specific targeting moieties can direct the probe to organelles such as the mitochondria, allowing for the localized detection of reactive species. rsc.org

Enzyme Inhibition Studies with Chroman-7-ylboronic Acid Analogs

Boronic acid derivatives, including those based on the chroman scaffold, have garnered significant attention as potent enzyme inhibitors. Their unique ability to form reversible covalent bonds with key amino acid residues in the active sites of enzymes makes them a valuable class of compounds for therapeutic development and biochemical studies.

Mechanisms of Boronic Acid-Mediated Enzyme Inhibition (Reversible Covalent Bonding)

The primary mechanism by which boronic acids inhibit enzymes is through the formation of a reversible covalent bond with nucleophilic amino acid residues, most commonly serine or threonine, within the enzyme's active site. mdpi.comnih.gov The boron atom in the boronic acid is electron-deficient, making it a mild Lewis acid that is susceptible to nucleophilic attack. nih.gov

In the case of serine proteases, the hydroxyl group of the active site serine attacks the boron atom of the boronic acid inhibitor. mdpi.comnih.gov This forms a tetrahedral boronate adduct that mimics the transition state of the natural substrate hydrolysis reaction. nih.govnih.gov This stable, yet reversible, complex effectively blocks the active site and prevents the enzyme from binding to its natural substrate, thereby inhibiting its catalytic activity. mdpi.comnih.gov

The reversibility of this covalent bond is a key feature of boronic acid inhibitors. nih.gov Unlike irreversible inhibitors that permanently modify the enzyme, reversible covalent inhibitors can dissociate from the enzyme, which can be advantageous in terms of reducing off-target effects and potential toxicity. nih.gov The strength of the boronic acid-enzyme interaction, and thus the inhibitory potency, is influenced by a combination of the covalent bond formation and non-covalent interactions between the inhibitor and the enzyme's active site. nih.gov

The development of boronic acid-based inhibitors has led to the successful clinical application of drugs like bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma. nih.govmdpi.com This highlights the therapeutic potential of leveraging the unique reversible covalent inhibition mechanism of boronic acids.

Targeted Enzyme Families and Classes

The boronic acid functional group is a versatile pharmacophore known for its ability to act as a transition-state analog inhibitor for a wide range of enzymes, particularly hydrolases. This inhibitory action stems from the ability of the electron-deficient boron atom to form a stable, reversible covalent bond with a nucleophilic residue, such as serine, in the enzyme's active site. While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the general principles of boronic acid-based inhibition can be extended to understand its potential activity against several key enzyme families.

Proteasome The proteasome is a multi-catalytic protease complex responsible for protein degradation, making it a key target in cancer therapy. labome.com Boronic acids, most notably the dipeptide boronic acid derivative Bortezomib, are potent proteasome inhibitors. nih.govcaymanchem.com They function by targeting the N-terminal threonine residue of the proteasome's active sites, particularly the chymotrypsin-like activity associated with the β5-subunit. caymanchem.com The boron atom forms a tetrahedral adduct with the hydroxyl group of the threonine, mimicking the transition state of peptide hydrolysis and thereby blocking the proteasome's function. nih.gov Boronic acid-containing compounds like Bortezomib and Ixazomib can be bioactivated through deboronation catalyzed by cytochrome P450 enzymes, forming reactive imine amide metabolites. nih.gov

β-Lactamase β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillin. Boronic acid transition state inhibitors (BATSIs) represent a promising strategy to combat this resistance. mdpi.com They mimic the tetrahedral high-energy intermediate formed during the hydrolysis of the β-lactam ring. mdpi.comnih.gov The boronic acid forms a reversible covalent adduct with the catalytic serine residue in the active site of serine-based β-lactamases (Classes A, C, and D), effectively neutralizing the resistance enzyme. mdpi.commdpi.com The development of cyclic boronate inhibitors, such as Vaborbactam, has yielded clinically approved drugs that restore the efficacy of antibiotics against resistant bacterial strains. nih.govmdpi.com

Fatty Acid Synthase (FASN) Fatty acid synthase is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. nih.gov It is upregulated in many cancer types, making it an attractive therapeutic target. nih.govnih.gov While a wide range of natural and synthetic compounds have been identified as FASN inhibitors, the specific role of chroman-boronic acid derivatives has not been extensively characterized. nih.govmedchemexpress.com However, the general principle of targeting catalytic domains within the FASN complex could potentially be exploited by boronic acid-based inhibitors. For example, GSK2194069 is a potent inhibitor of the β-ketoyl reductase (KR) domain of FASN. medchemexpress.com

Penicillin-Binding Proteins (PBPs) PBPs are bacterial enzymes essential for the biosynthesis of the cell wall. nih.gov They are the primary targets of β-lactam antibiotics. nih.gov Boronic acids have been investigated as non-β-lactam inhibitors of PBPs. researchgate.netnih.gov Similar to their action on β-lactamases, these compounds form a covalent adduct with the active site serine residue of the PBP transpeptidase domain. researchgate.netnih.gov Peptide boronic acids have been shown to be effective transition-state analogue inhibitors for PBPs, demonstrating the potential for this class of compounds to serve as a basis for new antibacterial agents. researchgate.net

Kallikrein Kallikreins are a subgroup of serine proteases with diverse physiological functions; their dysregulation is implicated in various diseases, including cancer and skin conditions. nih.govmdpi.com The inhibition of specific kallikreins, such as KLK5 and KLK7, is a subject of therapeutic interest. nih.govmdpi.com Small molecule inhibitors for kallikreins have been developed, and strategies often involve peptidomimetic groups that interact with the enzyme's specificity pockets and a reactive functional group that targets the catalytic serine. nih.gov While various compound classes have been explored, including triterpenoids and heterocyclic compounds, the specific application of chroman-boronic acids as kallikrein inhibitors is an area for potential investigation. nih.govmdpi.com

Table 1: Overview of Boronic Acid Inhibition on Targeted Enzyme Families This table summarizes the general inhibitory mechanisms of the boronic acid functional group against the specified enzyme classes, as specific data for this compound was not available.

| Enzyme Family | General Role | Boronic Acid Inhibition Mechanism | Key Active Site Residue |

|---|---|---|---|

| Proteasome | Protein degradation | Forms a tetrahedral adduct, mimicking the peptide hydrolysis transition state. nih.gov | Threonine |

| β-Lactamase | Hydrolysis of β-lactam antibiotics | Forms a reversible covalent adduct, acting as a transition-state analog. mdpi.comnih.gov | Serine |

| Fatty Acid Synthase (FASN) | Fatty acid synthesis | Inhibition of catalytic domains (e.g., β-ketoyl reductase). medchemexpress.com | Varies by domain |

| Penicillin-Binding Proteins (PBPs) | Bacterial cell wall synthesis | Forms a covalent adduct with the transpeptidase domain. researchgate.netnih.gov | Serine |

| Kallikrein | Serine protease activity in various physiological processes | Potential to form a covalent adduct with the catalytic triad (B1167595). nih.gov | Serine |

Structure-Activity Relationship (SAR) Investigations of Chroman-Boronic Acid Inhibitors

While specific SAR studies for this compound are not widely published, the principles governing the activity of boronic acid inhibitors are well-established and can be extrapolated. SAR investigations focus on how modifications to the inhibitor's structure affect its binding affinity and inhibitory potency. figshare.com

For boronic acid derivatives, key SAR considerations include:

The Boronic Acid Moiety: The boron atom is the critical "warhead." Its Lewis acidity (electron-accepting character) is paramount for the formation of the covalent bond with the enzyme's nucleophilic residue. nih.gov Introducing electron-withdrawing groups on the aromatic ring attached to the boron (in this case, the chroman ring) can increase its Lewis acidity, potentially enhancing inhibitory activity. researchgate.net

The Organic Scaffold (R-group): The chroman ring system serves as the scaffold that presents the boronic acid to the enzyme's active site. Its structure, size, and substituents determine the non-covalent interactions (e.g., hydrophobic, hydrogen bonding) that contribute to binding affinity and selectivity. For instance, in studies of tyropeptin-based boronic acid proteasome inhibitors, modifications to the N-terminal acyl moiety significantly impacted potency. nih.gov Similarly, SAR studies on chromone (B188151) derivatives (a related scaffold) showed that substituents at various positions on the ring system greatly influenced biological activity. researchgate.net

Stereochemistry: The three-dimensional arrangement of atoms is crucial. For peptide boronic acids targeting PBPs, a preference for a D-amino acid configuration at the position corresponding to the cleavage site was observed, reflecting the natural substrate preference of the enzyme. researchgate.net

Investigations into other boronic acid inhibitors have revealed that branching at the carbon atom adjacent to the boron can influence inhibitory activity against enzymes like PBPs. nih.gov Furthermore, modifications that alter the pKa of the boronic acid can significantly affect its ability to bind diols and, by extension, its interactions in biological systems. nih.gov The reversible nature of the boronic acid's interaction with target proteins allows for the design of highly selective inhibitors. researchgate.net

Table 2: Key Principles of Structure-Activity Relationships for Boronic Acid Inhibitors

| Structural Feature | Influence on Activity | Example/Principle |

|---|---|---|

| Boron Lewis Acidity | Affects the strength and rate of covalent bond formation with the target nucleophile. | Electron-withdrawing groups on the aryl ring increase acidity and can enhance potency. researchgate.net |

| Organic Scaffold | Determines binding specificity and non-covalent interactions within the active site. | In tyropeptin analogs, the N-terminal acyl group was critical for proteasome inhibition. nih.gov |

| Stereochemistry | Ensures correct orientation for binding and interaction with the active site. | PBP inhibitors showed preference for a D-boroAla configuration, mimicking the natural substrate. researchgate.net |

| Substituents on Scaffold | Can form additional hydrogen bonds or hydrophobic interactions to improve affinity. | The methoxy (B1213986) group on chromone derivatives was found to be important for activity. researchgate.net |

Molecular Recognition and Binding Phenomena

Interactions with Diols and Saccharides

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.gov This interaction is particularly relevant in biological systems due to the abundance of diols in saccharides, glycoproteins, and certain nucleotides like NADH. nih.gov

The reaction involves the condensation of the boronic acid with a cis-diol to form a stable five- or six-membered cyclic boronate ester. wiley-vch.de This process is highly dependent on pH. The neutral, trigonal (sp² hybridized) form of boronic acid reacts slowly, whereas the anionic, tetrahedral (sp³ hybridized) boronate form undergoes rapid ligand exchange. wiley-vch.de Therefore, the binding affinity is strongest when the solution pH is near the pKa of the boronic acid. nih.gov

This predictable binding has been widely exploited for the development of sensors for saccharides like glucose and fructose (B13574). nih.govnih.gov The binding event can be coupled to a reporter group, such as a fluorophore, causing a detectable change in signal upon saccharide complexation. nih.gov The stability of the boronate ester complex depends on the structure and stereochemistry of the diol; for example, fructose often shows a higher affinity than glucose due to the presence of favorable cis-diol arrangements in its furanose form. nih.govwiley-vch.de

Binding to Amino Acids and Proteins

The mechanism by which boronic acids inhibit many enzymes is through their direct interaction with key amino acid residues in the active site. nih.gov The vacant p-orbital of the sp²-hybridized boron atom makes it an electrophile, susceptible to nucleophilic attack by electron-donating side chains of amino acids. nih.govnih.gov

Key interactions include:

Serine: The hydroxyl group (-CH₂OH) of a serine residue, common in the catalytic triad of serine proteases, can attack the boron atom to form a stable, tetrahedral boronate adduct. This is the primary mechanism of inhibition for enzymes like β-lactamases, PBPs, and kallikreins. mdpi.comnih.govnih.gov

Threonine: Similar to serine, the secondary hydroxyl group of threonine is the target for proteasome inhibitors like Bortezomib. nih.gov

Lysine (B10760008): The terminal amino group (-(CH₂)₄NH₂) of lysine can also interact. In some PBPs, boronic acids can form complexes involving both a serine and a lysine residue of the catalytic dyad. researchgate.net

These interactions are typically reversible, allowing for dynamic binding and release. researchgate.net The high affinity of boronic acids for hydrophobic active sites further stabilizes the enzyme-inhibitor complex. nih.gov

This compound in Bioconjugation Strategies and RNA Labeling

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The unique reactivity of boronic acids makes them valuable tools for this purpose. The reversible covalent interaction between boronic acids and diols is particularly useful because it is selective, occurs in aqueous solution under physiological conditions, and is orthogonal to the reactivity of most other biological functional groups. manchester.ac.uk

This boronate/diol complexation has been used for:

Protein Immobilization: Attaching proteins to surfaces or matrices for assays or purification.

Cell Surface Labeling: Decorating the glycocalyx of living cells by targeting cell-surface saccharides. manchester.ac.uk

Stimuli-Responsive Systems: The linkage is sensitive to pH and the presence of reactive oxygen species, allowing for the creation of "smart" materials or drug delivery systems where the bioconjugate can be cleaved under specific conditions. manchester.ac.uk

Recent advances have also explored the use of dual-boronic acid reagents for tandem covalent and dynamic bioconjugation, expanding the versatility of this chemistry. nih.gov Furthermore, boronic acids that react with N-terminal cysteines provide a unique handle for site-specific protein modification. nih.gov

While these strategies highlight the potential of the boronic acid functional group, specific applications of this compound in bioconjugation or for RNA labeling have not been detailed in the surveyed literature. General RNA labeling methods tend to rely on other bio-orthogonal chemistries to attach reporting entities like fluorophores. nih.govnih.gov

Facilitation of Transmembrane Transport Mechanisms

Based on the available research, there is no specific information detailing the role of this compound or boronic acids in general in facilitating transmembrane transport mechanisms. While boronic acid-capped lipids have been synthesized to study molecular recognition at membranes, these studies focused on saccharide sensing rather than transport facilitation. manchester.ac.uk

Chroman 7 Ylboronic Acid in Materials Science and Polymer Chemistry Research

Synthesis and Characterization of Boronic Acid-Containing Polymers

The creation of polymers incorporating boronic acid functionalities, such as Chroman-7-ylboronic acid, has seen significant advancements, though the synthesis can be challenging. rsc.org Researchers primarily employ three main strategies for incorporating these moieties: the polymerization of unprotected boronic acid monomers, the polymerization of protected boronate ester monomers, and post-polymerization modification reactions. rsc.org

Various polymerization techniques are utilized, including conventional free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), which allow for more precise control over the polymer architecture. nih.gov For instance, block copolymers such as poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA) have been successfully synthesized using RAFT. nih.gov

Characterization of these polymers is crucial to confirm their structure and properties. Standard techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and composition of the resulting polymer, identifying characteristic peaks for both the polymer backbone and the boronic acid functional groups. nih.gov

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the polymer structure. nih.gov

Gel Permeation Chromatography (GPC): Employed to determine the molecular weight and polydispersity of the synthesized polymers.

A summary of common monomers and polymerization methods is presented below.

| Polymerization Method | Monomer Type | Key Advantages |

| Free Radical Polymerization | (Meth)acrylates, (meth)acrylamides, styrenics rsc.org | Simplicity and wide applicability. |

| RAFT Polymerization | 3-acrylamidophenylboronic acid (APBA) nih.gov | Controllable reaction, well-defined polymer architecture. nih.gov |

| Post-Polymerization Modification | Various precursor polymers | Allows incorporation of boronic acid without subjecting the monomer to polymerization conditions. rsc.org |

Development of Stimuli-Responsive Polymeric Materials

Polymers containing boronic acid groups are renowned for their stimuli-responsive nature. cumbria.ac.ukrsc.org These materials can undergo significant changes in their physical or chemical properties in response to specific external triggers, such as pH, the presence of sugars, or reactive oxygen species (ROS). cumbria.ac.ukresearchgate.net The fundamental mechanism involves the equilibrium between the uncharged, trigonal planar boronic acid and the charged, tetrahedral boronate ester formed upon binding with a diol. nih.govmdpi.com

This pH- and diol-dependent equilibrium allows for the design of materials that can, for example, self-assemble or disassemble. nih.gov In aqueous solutions, block copolymers with a boronic acid-containing block can form micelles or vesicles. nih.gov A change in pH or the introduction of a competing diol like glucose can shift the equilibrium, altering the hydrophilicity of the boronic acid block and triggering the dissociation of these self-assembled aggregates. researchgate.netnih.gov This responsive behavior is the foundation for applications in areas like controlled drug delivery and advanced sensing. nih.govnih.gov

Applications in Advanced Chemical Sensor Development

The unique diol-binding capability of the boronic acid moiety has been extensively exploited in the development of advanced chemical sensors. mdpi.com These sensors often translate the binding event into a detectable optical or electrochemical signal.

Boronic acid-based polymers are highly promising alternatives to enzyme-based systems for glucose sensing due to their stability and low cost. nih.gov The principle of detection relies on the specific and reversible formation of a boronate ester with glucose. cetjournal.it This binding event can be designed to induce a change in the polymer's properties, leading to a measurable signal.

One common approach involves incorporating fluorescent dyes into the polymer structure. cetjournal.it The interaction with glucose can alter the microenvironment of the dye, leading to a change in its fluorescence intensity (quenching or enhancement), which can be correlated to the glucose concentration. nih.govresearchgate.net For example, a sensor membrane prepared with p-Vinylphenylboronic acid (VPBA), Hydroxyethylmethacrylate (HEMA), and Poly(ethylene glycol) diacrylate (PEG-DA) demonstrated the ability to determine glucose concentrations in the parts-per-million (ppm) range. cetjournal.it

| Sensor Component | Analyte | Detection Principle |

| p-Vinylphenylboronic acid (VPBA) copolymer cetjournal.it | Glucose | Fluorescence change cetjournal.it |

| Boronic acid-substituted viologens researchgate.net | Glucose | Modulation of fluorescence quenching researchgate.net |

| Phenylboronic acid-functionalized polymers nih.gov | Glucose | Solvatochromic dye response to polymer phase transition nih.gov |

Hydrogels, which are three-dimensional cross-linked polymer networks with high water content, provide an excellent matrix for creating sensors. chemrxiv.org By incorporating boronic acid monomers into the hydrogel backbone, the physical properties of the gel, such as its volume and swelling behavior, can be made responsive to glucose. nih.gov

In a boronic acid-functionalized hydrogel, the introduction of glucose leads to the formation of boronate esters, which can alter the cross-linking density and the charge within the network, causing the hydrogel to swell or shrink. nih.govmdpi.com This volume change can be measured directly or used to modulate an embedded signaling component. mdpi.com For instance, a fluorescent boronic acid-based monomer was incorporated into a hydrogel, which exhibited a significant fluorescence enhancement upon the addition of monosaccharides like fructose (B13574) and glucose, demonstrating its utility as a sensor. chemrxiv.orgresearchgate.net

The sensing application of boronic acid-containing materials extends beyond glucose to other molecules containing cis-diol groups. A significant area of research is the detection of catecholamines, such as dopamine, norepinephrine, and epinephrine, which are important biomarkers. nih.govnih.gov

Boronic acids can selectively bind to the catechol group of these molecules under alkaline conditions. nih.gov This specific interaction has been used to develop methods for the selective extraction and quantification of catecholamines from complex biological samples like urine. nih.govmdpi.com For example, a sensor using a boronic acid-containing coumarin (B35378) aldehyde was designed to bind catecholamines through the formation of both an iminium ion with the amine and a boronate ester with the catechol, producing a colorimetric response. This demonstrates the versatility of boronic acid chemistry in creating sensors for a wide range of biologically relevant analytes. nih.gov

Dynamic Covalent Assemblies and Self-Healing Materials

The reversible nature of the boronate ester bond makes it a prime example of a dynamic covalent bond. researchgate.netrsc.org This type of bond allows for the creation of covalent adaptable networks (CANs) and self-healing materials. nih.govwur.nl Unlike static, permanently cross-linked polymers, materials with dynamic covalent bonds can rearrange their network structure in response to a stimulus, such as a change in pH or temperature, without dissolving. wur.nlnih.gov

This dynamic character enables remarkable properties like self-healing. nih.gov If a hydrogel or polymer network cross-linked by boronate esters is cut, the broken bonds at the interface can reform upon bringing the pieces back into contact, restoring the material's integrity. researchgate.netnih.gov This capability has been demonstrated in boronic acid-functionalized hydrogels, which show excellent self-healing properties in aqueous conditions, making them suitable for biological applications such as 3D cell culture matrices. nih.gov The ability to tune the kinetics of boronic ester exchange allows for precise control over the malleability and self-healing efficiency of these advanced materials. researchgate.net

Theoretical and Computational Investigations of Chroman 7 Ylboronic Acid

Quantum Mechanical Calculations and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These methods are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties.

DFT studies on related phenylboronic acid derivatives provide a framework for understanding Chroman-7-ylboronic acid. For instance, calculations on molecules like 3-cyanophenylboronic acid using the B3LYP hybrid functional with a 6-311++G(d,p) basis set are employed to predict structural parameters. longdom.org Such studies analyze bond lengths, bond angles, and dihedral angles. For phenylboronic acids, the B-C bond length is calculated to be in the range of 1.5651-1.581 Å, and the B-O bond lengths are typically around 1.36-1.37 Å. longdom.orglongdom.org

The electronic properties are often investigated by analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. longdom.org A smaller gap suggests higher reactivity. For various conformers of 3-cyanophenylboronic acid, the calculated energy gap is approximately 5.66 eV. longdom.org Similar DFT calculations on chromone (B188151) structures, such as 7-(4-methoxyphenyl)-9H-furo[2,3-f]chromen-9-one, have been performed at the B3LYP/6-31G(d,p) level to correlate theoretical geometric and spectroscopic data with experimental results. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Properties for Phenylboronic Acid Analogs

| Parameter | Method | Calculated Value | Reference |

|---|---|---|---|

| B-C Bond Length | DFT/B3LYP | 1.565 - 1.581 Å | longdom.org |

| B-O Bond Length | DFT/B3LYP | 1.363 - 1.373 Å | longdom.org |

| HOMO-LUMO Gap | DFT/B3LYP | 5.66 eV | longdom.org |

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for evaluating the potential of a compound to act as a drug or inhibitor.

In studies involving chromone derivatives, molecular docking simulations have been performed to assess their binding affinity against various protein targets. nih.gov For example, 6-isopropyl-3-formyl chromone was docked against the Insulin-Degrading Enzyme (IDE), showing a strong binding energy of -8.5 kcal/mol. nih.gov The process often involves using software like AutoDock Vina to place the ligand into a grid box covering the protein's active site. nih.gov

The binding energy, a key output of docking simulations, quantifies the strength of the protein-ligand interaction. A more negative value indicates a stronger and more stable interaction. Docking studies on boron-containing fingolimod (B1672674) derivatives against cancer-related targets also highlight the utility of this approach in identifying promising drug candidates. researchgate.net These simulations help identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces, providing a rationale for the observed binding affinity. umpr.ac.id

Table 2: Sample Binding Energies of Chromone Derivatives with Protein Targets

| Compound | Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 6-isopropyl-3-formyl chromone | Insulin-Degrading Enzyme (IDE) | -8.5 | nih.gov |

| Vitexin (reference) | Insulin-Degrading Enzyme (IDE) | -8.3 | nih.gov |

| Myricetin (reference) | Insulin-Degrading Enzyme (IDE) | -8.4 | nih.gov |

| Dapagliflozin (reference) | Insulin-Degrading Enzyme (IDE) | -7.9 | nih.gov |

Conformational Analysis and Structural Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is essential, as the molecule's three-dimensional shape dictates its biological activity.

Theoretical conformational analysis is typically performed by calculating the Potential Energy Surface (PES) as a function of key dihedral angles. For phenylboronic acids, the orientation of the two hydroxyl groups attached to the boron atom is critical. longdom.org By rotating the dihedral angles associated with the C-B-O-H bonds, researchers can identify low-energy, stable conformers. longdom.orgepstem.net